



# Using Cyclotene for semiconductor device passivation

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An Application Guide to Semiconductor Device Passivation Using Cyclotene™ Resins

#### Introduction

Cyclotene™, a brand of benzocyclobutene (BCB) based polymers, are advanced electronic resins widely used in the microelectronics industry for applications such as interlayer dielectrics, wafer bonding, and, notably, semiconductor device passivation.[1][2][3] Developed by Dow Chemical, these resins are derived from B-staged bisbenzocyclobutene monomers.[1] [2][4] Key properties that make **Cyclotene** an excellent choice for passivation include a low dielectric constant, low moisture absorption, high thermal stability, excellent planarization, and low-temperature curing capabilities.[1][3][4][5] These characteristics ensure reliable device performance, especially for high-frequency applications and complex packaging technologies where signal integrity is critical.[5][6]

This document provides detailed application notes and protocols for the use of **Cyclotene** 3000 series resins in semiconductor device passivation.

# **Material Properties and Formulations**

**Cyclotene** resins offer a range of properties that are highly desirable for microelectronic fabrication.[5] They are known for not emitting volatiles during the curing process, which is a significant advantage in building multilevel device structures.[5]

# **Key Performance Characteristics**



The thermal, electrical, and mechanical properties of fully cured **Cyclotene** 3000 series resins are summarized below.

Table 1: Thermal, Electrical, and Mechanical Properties of Cyclotene 3000 Series Resins

Property	Measured Value
Dielectric Constant (1-20 GHz)	2.65 – 2.50
Dissipation Factor (1-20 GHz)	0.0008 - 0.002
Breakdown Voltage	5.3 x 10 <sup>6</sup> V/cm
Leakage Current	6.8 x 10 <sup>-10</sup> A/cm <sup>2</sup> at 1.0 MV/cm
Glass Transition Temp (Tg)	> 350°C[4]
Moisture Absorption	< 0.25% at 85% RH[4]

Source:[1]

# **Commercial Formulations**

The **Cyclotene** 3000 series is available in several formulations, differing by viscosity, which allows for a range of film thicknesses in a single spin-coat application.[1][4] All formulations use Mesitylene as the solvent.[1]

Table 2: Cyclotene 3000 Series Formulations and Typical Thickness Ranges

Product	Viscosity (cSt @ 25°C)	Cured Thickness Range (µm)
CYCLOTENE 3022-35	14	1.0 – 2.4
CYCLOTENE 3022-46	52	2.4 – 5.8
CYCLOTENE 3022-57	259	5.7 – 15.6
CYCLOTENE 3022-63	870	9.5 – 26.0

Source:[1][4]



# **Experimental Protocols**

The following sections detail the step-by-step procedures for applying **Cyclotene** as a passivation layer, from initial substrate preparation to the final thermal cure.

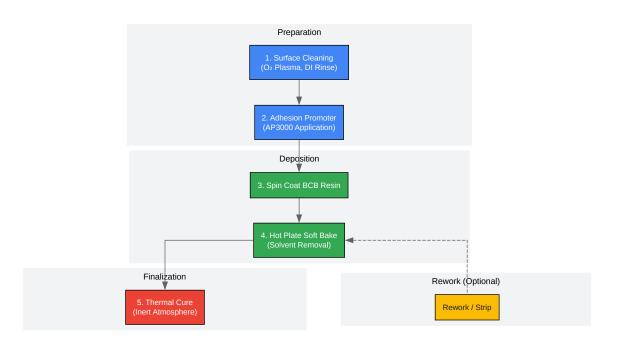
### **Required Equipment and Materials**

- Equipment: Programmable spin coater (with dispense nozzles, backside rinse, and edgebead removal capabilities), hotplate, convection or vacuum oven with inert gas supply (N<sub>2</sub> or Ar).[1][2]
- Materials:
  - Cyclotene 3000 Series Resin (e.g., 3022-35, 3022-46, etc.).
  - Adhesion Promoter: AP3000.[1][7]
  - Rinse Solvent: T1100.[1][2]
  - Substrates (e.g., Silicon, GaAs, Alumina).
- Storage: **Cyclotene** resins and ancillary chemicals should be stored at room temperature. The shelf life is typically two years from the date of manufacture.[1][2]

### **General Processing Workflow**

The overall process for applying a **Cyclotene** passivation layer involves a series of sequential steps, each critical for achieving a high-quality, reliable film.





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Caption: High-level workflow for **Cyclotene** passivation.

### **Protocol 1: Substrate Preparation**

A clean substrate surface is critical to ensure good adhesion and prevent coating defects.[1][2] [8]

- General Cleaning: Perform a brief oxygen plasma treatment followed by a deionized (DI) water rinse.[1][2]
- Substrates with Polyimide: If polyimide is present, first perform a dehydration bake on an oven or hotplate at ≥150°C. Follow this with an oxygen plasma treatment before proceeding with the adhesion promoter.[1][2]
- Drying: Ensure the substrate is thoroughly dry before the next step.



#### **Protocol 2: Adhesion Promoter Application**

The use of an adhesion promoter is strongly recommended for most surfaces to ensure a robust interface between the substrate and the **Cyclotene** film.[1][2][4][9] AP3000 is effective on common surfaces like silicon oxide, silicon nitride, aluminum, and copper.[1][2]

- Dispense: Dispense AP3000 onto the substrate. This can be done dynamically while rotating the substrate at approximately 500 rpm.[4]
- Spread: For static dispense, spread the promoter at a low speed (e.g., 50-300 RPM) for 5 seconds.[1][2]
- Spin-Dry: Increase the rotational speed to 2000-3000 RPM and spin for 15-30 seconds until the surface is dry.[1][4]
- Optional Bake: While not always necessary, baking the adhesion promoter (e.g., 30 seconds at 100-150°C) can improve adhesion to certain substrates like silicon nitride.[8][9]

## **Protocol 3: Spin Coating and Baking**

This protocol details the application of the **Cyclotene** resin and the subsequent soft bake to remove solvent.





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Caption: Detailed spin-coating and soft bake workflow.

- Resin Dispense: Dispense the appropriate amount of Cyclotene resin onto the substrate.
  This can be done statically or dynamically (while rotating at 50-200 rpm).[1] For higher viscosity formulations, a radial dispense from edge to center can optimize material usage.[1]
- Spread: Increase the rotation speed to 500-750 rpm for 5-10 seconds to spread the resin across the substrate.[1][2][4]



- Spin Coat: Ramp up to the final spin speed (typically 1000-5000 rpm) to achieve the desired film thickness.[4] Maintain this speed for 20-30 seconds.[4] Refer to Table 3 for guidance.
- Backside Rinse and Edge Bead Removal (EBR): Decrease speed to 600-1000 rpm and dispense a solvent like T1100 to clean the backside of the substrate and remove the polymer bead at the edge.[4][8]
- Spin-Dry: Increase speed to 1500-2000 rpm for about 10 seconds to dry the substrate.[1]
- Soft Bake: Bake the coated substrate on a hotplate. The temperature can range from 80°C to 150°C for as little as 60 seconds.[1][2] This step removes residual solvent and stabilizes the film for handling.[1][2]

Table 3: Cured Film Thickness (µm) vs. Spin Speed (rpm) for **Cyclotene** 3000 Series

Spin Speed (rpm)	CYCLOTENE 3022-35	CYCLOTENE 3022-46	CYCLOTENE 3022-57	CYCLOTENE 3022-63
1000	2.4	5.8	15.6	26.0
2000	1.6	3.9	10.2	16.8
3000	1.3	3.1	7.9	12.8
4000	1.1	2.6	6.6	10.6
5000	1.0	2.4	5.7	9.5

Note: Data is for an open bowl spin coater and should be used as a starting point for process optimization.[1][4]

# **Protocol 4: Thermal Curing**

The final cure step polymerizes the resin to achieve its final dielectric and mechanical properties.[1][2] Curing must be performed in an inert atmosphere (O<sub>2</sub> concentration < 100 ppm) for temperatures at or above 150°C to prevent oxidation.[1][2][4]

• Soft Cure (Partial Cure): Used for multilayer applications to promote adhesion between successive coats.[1][5] A soft cure achieves approximately 75-82% polymerization.[1][10]



• Hard Cure (Full Cure): Used for single layers or the final layer in a multilayer structure to achieve maximum chemical resistance and stable properties.[5]

Table 4: Recommended Thermal Cure Profiles (Convection Oven)

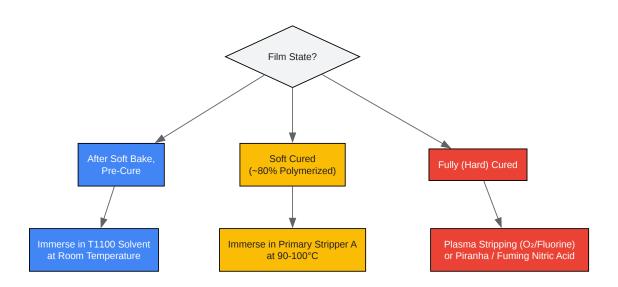
Cure Type	Step	Temperature Ramp/Hold	Duration	Atmosphere
Soft Cure	1	Ramp to 210°C	-	N <sub>2</sub> / Ar
2	Hold at 210°C	40 minutes	N <sub>2</sub> / Ar	
Hard Cure (Rapid)	1	Ramp to 250°C	-	N <sub>2</sub> / Ar
2	Hold at 250°C	60 minutes	N <sub>2</sub> / Ar	
Hard Cure (Slow Ramp for Planarization)	1	Ramp from Room Temp to 250°C	~3 hours	N <sub>2</sub> / Ar
2	Hold at 250°C	60 minutes	N <sub>2</sub> / Ar	

Note: Slower ramp rates generally result in better planarization.[1][2] For high-throughput applications, a hotplate cure at ~300°C can fully cure the film in under a minute.[4][11]

# **Rework and Stripping Procedures**

It is possible to rework or strip the **Cyclotene** film at different stages of the process. The correct method depends on the degree of cure.





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Caption: Logic diagram for **Cyclotene** rework procedures.

- Pre-Cure (After Soft Bake): The uncured film can be removed by immersing the substrate in a T1100 solvent bath at room temperature.[1][2]
- Soft-Cured: A soft-cured film can be stripped by immersing it in a Primary Stripper A bath at 90-100°C. The removal rate is approximately 2 μm/hour at 90°C.[1][2]
- Fully Cured: Fully cured **Cyclotene** is highly chemical-resistant.[1][2] Removal typically requires aggressive methods like plasma stripping with an oxygen/fluorine plasma (e.g., CF<sub>4</sub>/O<sub>2</sub> or SF<sub>6</sub>/O<sub>2</sub>) or a piranha (H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>) bath.[1][2][5] These aggressive wet etches may not be compatible with underlying device structures.[1][2]

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